![molecular formula C24H31P B12876239 [1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
[1,1'-Biphenyl]-3-yldicyclohexylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-3-yldicyclohexylphosphine is an organophosphorus compound that features a biphenyl group bonded to a dicyclohexylphosphine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-yldicyclohexylphosphine typically involves the reaction of a biphenyl derivative with a dicyclohexylphosphine reagent. One common method involves the use of a Grignard reagent derived from 3-bromobiphenyl, which reacts with dicyclohexylphosphine chloride under anhydrous conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphine group.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-3-yldicyclohexylphosphine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-3-yldicyclohexylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine can act as a ligand, coordinating to transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Coordination: Transition metal salts such as palladium(II) chloride or platinum(II) chloride are often used in coordination reactions.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Depending on the electrophile, products can include halogenated or nitrated biphenyl derivatives.
Coordination: Metal-phosphine complexes are the primary products.
科学的研究の応用
Chemistry
In chemistry, [1,1’-Biphenyl]-3-yldicyclohexylphosphine is used as a ligand in homogeneous catalysis. Its ability to stabilize transition metal complexes makes it valuable in catalytic cycles, such as those involved in cross-coupling reactions.
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound may be explored for their potential biological activity or as intermediates in the synthesis of biologically active molecules.
Industry
In industry, [1,1’-Biphenyl]-3-yldicyclohexylphosphine can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable complexes with metals.
作用機序
The mechanism by which [1,1’-Biphenyl]-3-yldicyclohexylphosphine exerts its effects is primarily through its role as a ligand. It coordinates to metal centers, influencing the electronic and steric properties of the metal, which in turn affects the reactivity and selectivity of the catalytic processes. The biphenyl group provides a rigid framework, while the dicyclohexylphosphine moiety offers steric bulk and electronic modulation.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with three phenyl groups instead of a biphenyl and dicyclohexyl groups.
Dicyclohexylphosphine: Lacks the biphenyl group, offering different steric and electronic properties.
[1,1’-Biphenyl]-2-yldicyclohexylphosphine: Similar structure but with the phosphine group at a different position on the biphenyl ring.
Uniqueness
[1,1’-Biphenyl]-3-yldicyclohexylphosphine is unique due to the combination of the biphenyl and dicyclohexylphosphine groups, which provides a balance of rigidity, steric bulk, and electronic properties. This makes it particularly effective in stabilizing metal complexes and enhancing catalytic activity.
特性
分子式 |
C24H31P |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
dicyclohexyl-(3-phenylphenyl)phosphane |
InChI |
InChI=1S/C24H31P/c1-4-11-20(12-5-1)21-13-10-18-24(19-21)25(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1,4-5,10-13,18-19,22-23H,2-3,6-9,14-17H2 |
InChIキー |
UORSTZIBVVZMTJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


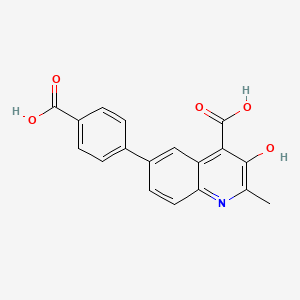
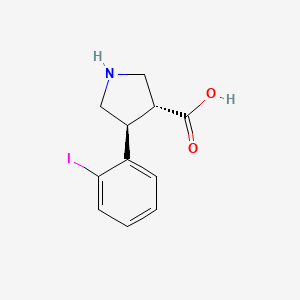
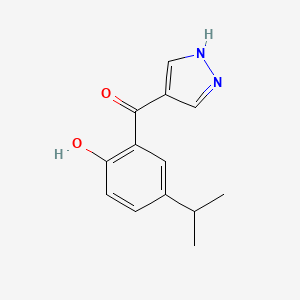
![2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876183.png)
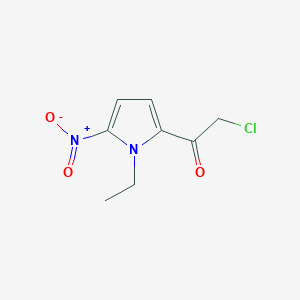
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)

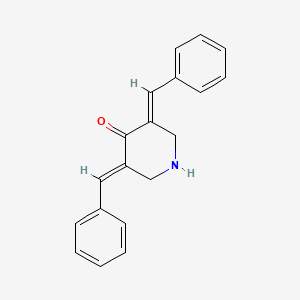
![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)

![[(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12876224.png)
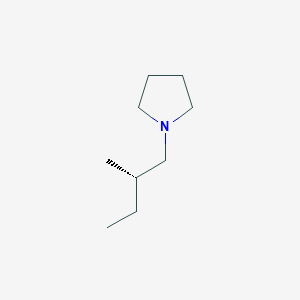
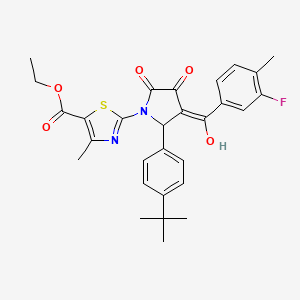
![2-(Bromomethyl)-6-chlorobenzo[d]oxazole](/img/structure/B12876232.png)
